molecular formula C14H13ClN4S B2353962 4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 51646-16-3

4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

Cat. No.: B2353962
CAS No.: 51646-16-3
M. Wt: 304.8
InChI Key: HJOJVYPLOUSZAX-UHFFFAOYSA-N
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Description

“4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide” is a chemical compound . It’s a derivative of the triazolopyrimidine class . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines involves a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” is not provided in the available sources.


Chemical Reactions Analysis

Triazolopyrimidines can react with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The specific chemical reactions involving “this compound” are not detailed in the available sources.

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound has been synthesized and studied for its crystal structure, forming inversion dimers via hydrogen bonds and packed into layers by π-stacking interactions (Repich et al., 2017).

Derivative Synthesis

  • Derivatives of this compound have been synthesized, showing a complex mechanism in the presence of carbon disulfide and potassium hydroxide in ethanol (Cong et al., 2014).
  • Synthesis of N-substituted amide derivatives from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol has been achieved, confirming structures by IR, NMR, and MS data (Gilchrist et al., 1976).

Antiproliferative and Antibacterial Activity

  • Platinum(IV) complexes with variants of this compound have been studied for antiproliferative activity against human cell lines, showing high cytotoxicity (Łakomska et al., 2008).
  • Certain derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar et al., 2009).

Synthetic Versatility

  • β-Alkoxyvinyl trichloromethyl ketones have been utilized to synthesize triazolo[1,5-a]pyrimidines, demonstrating a range of reaction outcomes based on the controlled reaction medium (Zanatta et al., 2018).

Herbicidal Activity

  • Novel triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for herbicidal activity against various plant species (Yang et al., 2001).

Molecular Structure and Reactions

  • The molecular structure and reactions of this compound and its derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Marley et al., 1988).

DNA Photocleavage Activity

  • Some derivatives have shown DNA photocleavage activity, contributing to understanding their interaction with biological molecules (Sharma et al., 2015).

Fungicidal and Herbicidal Derivatives

  • Derivatives with fungicidal and herbicidal activities have been designed and synthesized, showing promising bioactivities (De Long, 2006).

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or other biological macromolecules.

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity , suggesting that they may interact with bacterial cells or enzymes to inhibit their growth.

Biochemical Pathways

Compounds with similar structures have been reported to have good anti-proliferative activity in breast cancer cell lines (mcf-7, ln) , indicating that they may affect cell division and growth pathways.

Pharmacokinetics

Similar compounds have been synthesized under microwave conditions , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that they may inhibit the function of their target molecules or cells.

Action Environment

The synthesis of similar compounds has been achieved at room temperature , suggesting that they may be stable under normal environmental conditions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOJVYPLOUSZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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